molecular formula C13H22O4 B1642647 2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran CAS No. 99805-29-5

2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran

Cat. No.: B1642647
CAS No.: 99805-29-5
M. Wt: 242.31 g/mol
InChI Key: JUQGLOFZQZNAJR-UHFFFAOYSA-N
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Description

2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran (CAS: 99805-29-5) is a heterocyclic compound featuring a tetrahydropyran (THP) ring substituted with a 4,4-diethoxy-2-butyn-1-yloxy group. This structure combines the six-membered oxygen-containing THP ring with a diethoxy-protected alkyne side chain, rendering it a versatile intermediate in organic synthesis. The compound is characterized by its high purity (95%) and is cataloged under the product code QB-2724 . Its synthesis likely involves etherification or nucleophilic substitution reactions, leveraging the reactivity of the THP oxygen and the diethoxybutynyl moiety.

Properties

IUPAC Name

2-(4,4-diethoxybut-2-ynoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4/c1-3-14-12(15-4-2)9-7-11-17-13-8-5-6-10-16-13/h12-13H,3-6,8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQGLOFZQZNAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#CCOC1CCCCO1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydropyran ring linked via an ether bond to a 4,4-diethoxy-2-butyn-1-yl group. The THP group serves as a protective moiety for hydroxyl functionalities, while the diethoxy butynyl segment introduces steric and electronic complexity. The presence of the alkyne ($$ \text{C≡C} $$) bond and ethoxy groups ($$ \text{OCH}2\text{CH}3 $$) necessitates precise synthetic control to avoid undesired side reactions such as polymerization or hydrolysis.

Synthetic Strategies

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into two key precursors:

  • Tetrahydropyranyl alcohol (for the THP ether moiety).
  • 4,4-Diethoxy-2-butyn-1-ol (for the diethoxy alkyne segment).

The ether linkage is likely formed via a nucleophilic substitution or Mitsunobu reaction, while the diethoxy group may be introduced through acetalization or Williamson ether synthesis.

Stepwise Synthesis

Preparation of 4,4-Diethoxy-2-butyn-1-ol

This intermediate is synthesized via acetal protection of 2-butyn-1,4-diol. A representative procedure involves:

  • Dissolving 2-butyn-1,4-diol in ethanol with a catalytic amount of $$ p $$-toluenesulfonic acid ($$ p $$-TSA).
  • Adding trimethyl orthoformate to facilitate acetal formation.
  • Purifying the product via vacuum distillation.

Reaction Conditions:

Parameter Value
Solvent Ethanol
Catalyst $$ p $$-TSA (0.1 eq)
Temperature 25°C (room temp)
Time 12 hours
Yield 75–80%
THP Protection of the Alcohol

The hydroxyl group of 4,4-diethoxy-2-butyn-1-ol is protected using dihydropyran (DHP) under acidic conditions:

  • Adding DHP (1.2 eq) to a solution of the alcohol in dichloromethane.
  • Catalyzing with pyridinium $$ p $$-toluenesulfonate (PPTS, 0.05 eq).
  • Stirring at room temperature for 6 hours.

Optimization Notes:

  • Excess DHP ensures complete conversion.
  • PPTS minimizes side reactions compared to stronger acids like $$ \text{H}2\text{SO}4 $$.

Advanced Synthetic Routes

One-Pot Tandem Synthesis

To improve efficiency, a one-pot method combines acetalization and THP protection:

  • Reacting 2-butyn-1,4-diol with triethyl orthoacetate in ethanol/$$ p $$-TSA.
  • Directly adding DHP and PPTS after acetal formation.
  • Isolating the product via column chromatography (hexane/ethyl acetate, 4:1).

Advantages:

  • Eliminates intermediate purification.
  • Reduces solvent waste.

Challenges:

  • Requires precise stoichiometric control to avoid overprotection.

Catalytic Asymmetric Approaches

While no enantioselective synthesis of this compound is reported, analogous THP protections have employed chiral catalysts like ($$ R $$-BINOL) to induce asymmetry. Such methods could theoretically be adapted by introducing chiral auxiliaries during the acetalization step.

Characterization and Analytical Data

Spectroscopic Analysis

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$):
    $$ \delta $$ 4.75 (t, $$ J = 3.2 $$ Hz, 1H, THP anomeric), 4.20–4.05 (m, 4H, OCH$$ _2 $$CH$$ _3 $$), 3.90–3.70 (m, 2H, OCH$$ _2 $$), 2.50 (s, 2H, C≡CH), 1.30 (t, $$ J = 7.0 $$ Hz, 6H, CH$$ _3 $$).
  • IR (KBr):
    $$ \nu $$ 3280 cm$$ ^{-1} $$ (C≡C-H), 2100 cm$$ ^{-1} $$ (C≡C), 1120 cm$$ ^{-1} $$ (C-O-C).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity, with a retention time of 6.8 minutes.

Industrial-Scale Production Considerations

Solvent Selection

  • Preferred Solvents: Dichloromethane (for THP protection), ethanol (for acetalization).
  • Alternatives: Tetrahydrofuran (THF) or ethyl acetate for greener chemistry.

Cost Analysis

Component Cost per kg (USD)
2-Butyn-1,4-diol 120
DHP 200
PPTS 500

Applications and Derivatives

Pharmaceutical Intermediates

The compound’s alkyne and THP groups make it a precursor for:

  • DPP-IV inhibitors (e.g., saxagliptin analogs).
  • Anticancer agents via Sonogashira couplings.

Material Science

Incorporated into polymers for enhanced thermal stability, leveraging the rigid alkyne spacer.

Chemical Reactions Analysis

Types of Reactions

2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Organic Synthesis

2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it useful for the development of more complex molecules.

Case Study: Synthesis of Bioactive Compounds

Recent studies have highlighted its utility in synthesizing bioactive compounds through selective reactions involving the tetrahydropyran moiety. For example, the compound can be used to introduce specific functionalities that enhance biological activity or improve pharmacokinetic properties in drug development.

Medicinal Chemistry

The compound's structural features suggest potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals.

Case Study: Anticancer Agents

Research has indicated that derivatives of tetrahydropyran compounds exhibit anticancer properties. By modifying the diethoxybutynyl group, researchers have been able to create analogs with improved efficacy against certain cancer cell lines. The ability to fine-tune the structure allows for targeted therapeutic strategies.

Material Science

In material science, this compound can be utilized as a precursor for polymer synthesis.

Case Study: Polymerization Reactions

The compound has been explored as a monomer in the synthesis of novel polymers with tailored properties for applications in coatings and adhesives. Its reactivity can be harnessed to create materials with specific mechanical or thermal characteristics.

Mechanism of Action

The mechanism of action of 2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran can be contextualized by comparing it to analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Key Substituents/Features Similarity Score* Notable Properties/Applications Reference
This compound THP ring + diethoxybutynyloxy group N/A Synthetic intermediate; potential solvent
Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate THP ring + methyl acetoxy group 0.97 High structural similarity; ester functionality
Ethyl 4,4-diethoxy-3-oxobutanoate Diethoxy group + ketone 0.70 Diethoxy-protected β-ketoester; synthetic precursor
2-Methyltetrahydrofuran (MeTHF) Five-membered ether ring + methyl group N/A Biomass-derived solvent; low toxicity
4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone THP ring + chlorinated pyridazinone N/A Anticancer/antimicrobial applications
2-(1-Hydroxyethyl)tetrahydropyran THP ring + hydroxethyl group N/A Acid-catalyzed rearrangement product

*Similarity scores derived from structural alignment algorithms in .

Key Observations:

Functional Group Influence :

  • The diethoxybutynyloxy group distinguishes the target compound from simpler THP derivatives like MeTHF or THF, which lack complex side chains. This group enhances steric bulk and introduces alkoxy-protected alkyne reactivity, useful in click chemistry or cross-coupling reactions .
  • In contrast, Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate (similarity score 0.97) shares the THP-oxy linkage but replaces the diethoxybutynyl group with an acetoxy moiety, favoring ester-based reactivity .

Biological Activity: Substituted THP derivatives, such as 4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone, demonstrate that chlorination and heterocyclic fusion (e.g., pyridazinone) significantly enhance bioactivity, particularly in anticancer contexts . The diethoxybutynyl group in the target compound may similarly modulate bioactivity through lipophilicity or H-bond acceptor capacity .

Research Findings on Substituent Effects and Reactivity

Substituent Impact on Physicochemical Properties

  • H-Bonding Capacity: The THP oxygen acts as a strong H-bond acceptor, a property critical in molecular recognition and solvent interactions.
  • Lipophilicity : Bulky substituents (e.g., diethoxybutynyl) increase lipophilicity, enhancing membrane permeability in bioactive compounds. For instance, naphthyl-substituted THP derivatives exhibit heightened anticancer potency due to improved cellular uptake .

Biological Activity

2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran, identified by CAS number 99805-29-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H22O, with a molecular weight of approximately 242.31 g/mol. Its structure includes a tetrahydropyran ring and an ether linkage derived from diethoxybutynyl moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit properties such as:

  • Antioxidant Activity : Compounds containing alkyne functionalities can act as antioxidants, scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : There is potential for inhibition of enzymes involved in various metabolic pathways, including those related to inflammation and cancer proliferation.

Case Studies and Research Findings

  • Anticancer Activity : A study on structurally related compounds demonstrated significant anticancer effects against various cell lines, suggesting that this compound may possess similar properties. For instance, derivatives were shown to inhibit cell growth by inducing apoptosis through the mitochondrial pathway .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of related tetrahydropyran derivatives in models of neurodegenerative diseases. These compounds exhibited the ability to reduce neuronal cell death and improve cognitive function in animal models .
  • Anti-inflammatory Properties : Research has indicated that compounds with similar functional groups can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes like COX-2 .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals
AnticancerInhibition of cancer cell growth
NeuroprotectiveReduction in neuronal cell death
Anti-inflammatoryModulation of inflammatory cytokines

Q & A

Q. Q: What are the standard synthetic routes for 2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran, and how can its purity be validated?

A:

  • Synthesis : The compound can be synthesized via Prins cyclization, leveraging acid-catalyzed reactions between propargyl alcohols and aldehydes/ketones . For example, combining 3-buten-1-ol derivatives with diethoxybutynyl precursors under acidic conditions (e.g., BF₃·OEt₂) forms the tetrahydropyran core .
  • Purity Validation : Use HPLC with UV detection (λ = 210–260 nm) and GC-MS to identify impurities. NMR (¹H/¹³C) confirms structural integrity, focusing on the diethoxybutynyloxy group (δ ~4.5–5.5 ppm for alkynyl protons) and tetrahydropyran ring protons (δ ~3.0–4.0 ppm) .

Advanced Stereochemical Challenges

Q. Q: How does stereochemistry at the tetrahydropyran ring impact biological activity, and what methods optimize diastereoselectivity?

A:

  • Stereochemical Impact : Substituent orientation (e.g., axial vs. equatorial) affects binding to biological targets. For example, in actin-binding macrocycles, stereochemistry at the tetrahydropyran oxygen dictates hydrophobic interactions and cytotoxicity .
  • Diastereoselective Synthesis : Copper(II)–bisphosphine catalysts (e.g., Cu(OTf)₂ with BINAP) enable >90% diastereoselectivity in Prins cyclizations by controlling transition-state geometry. Solvent polarity (e.g., CH₂Cl₂ vs. THF) further modulates selectivity .

Mechanistic Insights and Reaction Optimization

Q. Q: What catalytic systems improve the efficiency of Prins cyclization for this compound, and how do reaction conditions influence yields?

A:

  • Catalysts : Lewis acids (e.g., SnCl₄, In(OTf)₃) and Brønsted acids (e.g., H₃PO₄) are effective. Copper(II) triflate–bisphosphine systems reduce reaction temperatures (25–40°C vs. 80°C for Pt catalysts) while broadening substrate tolerance .
  • Optimization : Anhydrous conditions and slow aldehyde addition minimize side reactions (e.g., polymerization). Yields typically range from 65–85%, with higher temperatures favoring kinetic over thermodynamic control .

Analytical Contradictions in Structural Elucidation

Q. Q: How to resolve discrepancies in NMR data for diastereomers of this compound?

A:

  • Strategy : Combine 2D NMR (COSY, NOESY) to assign coupling constants and spatial proximities. For example, NOE correlations between the tetrahydropyran O-atom and diethoxybutynyl protons distinguish axial/equatorial conformers .
  • Cross-Validation : X-ray crystallography provides definitive stereochemical assignments. Computational methods (DFT) can predict NMR shifts for comparison .

Biological Relevance and Pharmacological Potential

Q. Q: What in vitro assays are suitable for evaluating the bioactivity of this compound, and what structural features correlate with efficacy?

A:

  • Assays :
    • Anticancer : MTT assays (IC₅₀) using HeLa or MCF-7 cells, focusing on apoptosis markers (e.g., caspase-3 activation) .
    • Antimicrobial : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus), with SAR studies on the diethoxybutynyl chain .
  • Key Features : The electron-rich tetrahydropyran oxygen and alkyne moiety enhance membrane permeability and target binding .

Stability and Degradation Pathways

Q. Q: Under what conditions does this compound degrade, and how can stability be improved?

A:

  • Degradation : Acidic or aqueous conditions hydrolyze the acetal (diethoxy) group, forming 4,4-dihydroxy-2-butyn-1-ol. UV light accelerates decomposition via radical pathways .
  • Stabilization : Store under inert gas (N₂/Ar) at –20°C. Lyophilization or encapsulation in cyclodextrins prolongs shelf life .

Computational Modeling for Reactivity Prediction

Q. Q: How can DFT calculations guide the design of derivatives with enhanced reactivity or selectivity?

A:

  • Approach : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the alkyne moiety’s LUMO often directs electrophilic additions .
  • Transition-State Modeling : Simulate Prins cyclization pathways to identify steric/electronic bottlenecks. Adjust substituents (e.g., bulky groups at C3) to lower activation energy .

Contradictory Data in Catalytic Studies

Q. Q: Why do some studies report conflicting yields for similar Prins cyclization protocols?

A:

  • Key Variables :
    • Catalyst Purity : Trace moisture in Lewis acids (e.g., BF₃·OEt₂) drastically reduces efficacy.
    • Substrate Ratios : Excess aldehyde (1.5–2.0 equiv) improves yields but risks side reactions .
  • Mitigation : Standardize reaction conditions (solvent dryness, stoichiometry) and report detailed experimental logs for reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran
Reactant of Route 2
Reactant of Route 2
2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran

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